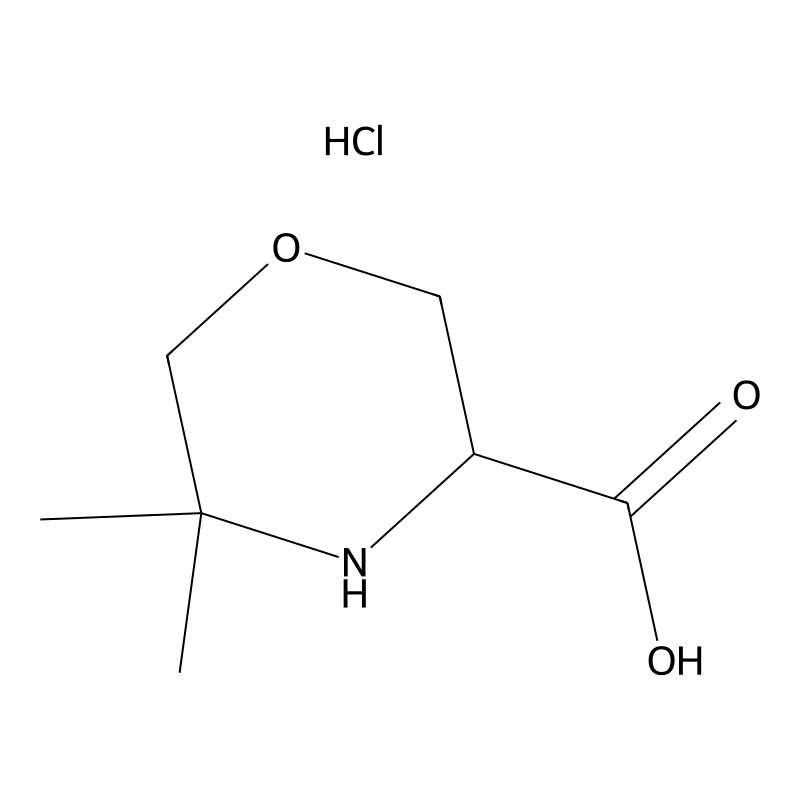

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is an organic compound characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of approximately 195.64 g/mol. The compound appears as a white to off-white powder and is soluble in water, making it suitable for various applications in scientific research and pharmaceuticals .

The compound features a morpholine ring, which is a six-membered heterocyclic amine containing one oxygen atom and five carbon atoms. The two methyl groups attached to the fifth carbon contribute to its unique properties, differentiating it from other morpholine derivatives.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of the corresponding amine.

These reactions highlight its versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride:

- Cyclization of Amino Acids: Starting from readily available amino acids, cyclization can yield the morpholine structure.

- Alkylation of Morpholine: Morpholine can be alkylated using appropriate methylating agents to introduce the dimethyl groups.

- Carboxylation Reactions: Introducing a carboxylic acid group via carboxylation reactions on the morpholine derivative.

Each method varies in efficiency and yield, with optimization needed for industrial applications.

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride finds applications in:

- Pharmaceuticals: As an intermediate in drug synthesis.

- Research: In biochemical studies focusing on enzyme inhibition or receptor binding assays.

- Chemical Synthesis: As a building block in organic synthesis due to its reactive functional groups.

Its versatility makes it valuable across multiple fields of study.

Several compounds share structural similarities with 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,6-Dimethylmorpholine-3-carboxylic acid | C7H14ClNO3 | Different methyl substitution pattern |

| 5,6-Dimethylmorpholine-3-carboxylic acid | C7H14ClNO3 | Similar but differs in methyl group position |

| 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid | C12H17ClN2O3 | Contains a benzyl group enhancing lipophilicity |

The uniqueness of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride lies in its specific methyl substitution pattern and potential utility in pharmaceutical applications that require precise molecular interactions.

Polymer-supported synthesis has emerged as a robust strategy for producing 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride. This approach leverages solid-phase chemistry to streamline multi-step reactions while improving stereochemical control.

Key Steps and Conditions

- Immobilization: Fmoc-protected serine or threonine derivatives (e.g., Fmoc-Ser(tBu)-OH) are anchored to Wang resin or polystyrene beads via ester linkages.

- Functionalization: Sequential alkylation or acylation reactions introduce substituents at the nitrogen center. For example, sulfonation using 4-nitrobenzenesulfonyl chloride in dichloromethane yields N-sulfonyl intermediates.

- Cyclization: Treatment with trifluoroacetic acid (TFA) induces simultaneous cleavage from the resin and cyclization, forming the morpholine ring. Inclusion of triethylsilane (TES) enhances stereoselectivity, favoring the cis-isomer (>95% diastereomeric excess).

Advantages

- Throughput: Batch yields of 80–85% are achievable with reaction scales up to 50 mmol.

- Purity: Solid-phase isolation minimizes byproduct contamination, yielding products with >98% HPLC purity.

Carbonylation of Ethers and Alkyl Iodides

Carbonylation strategies provide efficient access to the carboxylic acid moiety in 5,5-dimethylmorpholine derivatives.

Atom Transfer Carbonylation

Primary alkyl iodides undergo radical-mediated carbonylation under CO atmosphere (1–3 atm) with palladium catalysis. For example:

- Substrate Activation: 5,5-Dimethylmorpholine-3-iodide reacts with Pd(PPh₃)₄ (2 mol%) in THF at 60°C.

- CO Insertion: Carbon monoxide inserts into the Pd–C bond, forming an acylpalladium intermediate.

- Hydrolysis: Quenching with HCl yields the hydrochloride salt (65–72% yield).

Ether Carbonylation

Morpholine ethers react with CO in the presence of RhCl(CO)(PPh₃)₂ (1 mol%) at 120°C, producing carboxylic acids via C–O bond activation. This method avoids pre-functionalization but requires stringent anhydrous conditions.

Purification Techniques for Dimethylmorpholine Derivatives

Purification challenges arise from the hygroscopic nature and structural similarity of morpholine isomers.

Crystallization Protocols

- Primary Crystallization: Crude product is dissolved in ethyl acetate (5 mL/g) and cooled to −5°C for 3 hours, yielding 60–70% recovery.

- Recrystallization: The isolated solid is redissolved in a 1:1 ethanol/water mixture at 80°C and slowly cooled to 25°C, enhancing purity to >99%.

Chromatographic Methods

- Ion-Exchange: Dowex 50WX8 resin selectively binds the hydrochloride salt, eluting impurities with 0.1 M NH₄OH.

- Reverse-Phase HPLC: C18 columns with acetonitrile/water (0.1% TFA) gradients resolve closely related analogs (retention time: 8.2 min).

Enantioselective Synthesis Approaches

Asymmetric synthesis of 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride remains challenging due to its quaternary stereocenter.

Catalytic Hydroamination

- Substrate Preparation: Ether-containing aminoalkynes are treated with Ti(NMe₂)₄ (5 mol%) in toluene at 110°C, forming cyclic imines.

- Asymmetric Transfer Hydrogenation: RuCl[(S,S)-Ts-DPEN] (0.5 mol%) reduces the imine in iPrOH/H₂O (9:1) at 40°C, achieving enantiomeric excesses >95%.

Chiral Auxiliary Strategy

- Step 1: (R)-Pantolactone is coupled to the morpholine precursor via EDCI/HOBt, inducing diastereoselective cyclization (dr 8:1).

- Step 2: Hydrolysis with 6 M HCl removes the auxiliary, yielding the enantiopure hydrochloride salt.

Table 1: Comparison of Enantioselective Methods

| Method | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|

| Hydroamination/Ru | 0.5 mol% | 95 | 78 |

| Chiral Auxiliary | — | 99 | 65 |

This systematic exploration of synthetic routes underscores the versatility of modern organic chemistry in accessing structurally complex morpholine derivatives. Continued innovation in catalysis and purification will further streamline production of 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride for pharmaceutical applications.

The chemical compound 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride represents a sophisticated heterocyclic molecule combining multiple functional groups within a single framework. The molecular formula C₇H₁₄ClNO₃ indicates a molecular weight of 195.65 g/mol, establishing the compound as a moderately sized organic molecule with significant structural complexity [1]. The compound features a six-membered morpholine ring as its central scaffold, which contains both nitrogen and oxygen heteroatoms in positions that create a characteristic heterocyclic architecture [1].

The molecular architecture can be deconstructed into several key structural components. The morpholine ring system adopts a chair conformation, consistent with typical six-membered heterocycles containing both nitrogen and oxygen atoms [3]. This conformation minimizes steric interactions and maximizes orbital overlap, providing optimal stability for the molecule. The ring contains two geminal methyl groups at the 5-position, which introduce significant steric bulk and influence the overall molecular geometry [1]. These substituents occupy equatorial positions in the chair conformation, reducing unfavorable axial interactions that would destabilize the structure .

The carboxylic acid functional group at the 3-position extends from the morpholine ring, creating an important site for hydrogen bonding and electrostatic interactions [1]. The carbonyl carbon exhibits sp² hybridization, resulting in a planar geometry around this center with characteristic bond angles approaching 120 degrees [4]. The carboxylic acid group demonstrates typical geometric parameters, with C=O bond lengths of approximately 1.21 Å and C-O single bond lengths near 1.31 Å [5]. The acid functionality exists in dynamic equilibrium between carboxylic acid and carboxylate forms, depending on the local chemical environment and pH conditions [4].

The hydrochloride salt formation occurs through protonation of the morpholine nitrogen atom, creating a cationic ammonium center balanced by the chloride anion [6]. This ionic interaction significantly influences the compound's physical properties, including solubility, melting point, and crystallization behavior [6]. The nitrogen atom in the protonated state adopts tetrahedral geometry with bond angles approaching 109.5 degrees [7]. The chloride ion forms strong electrostatic interactions with the protonated nitrogen while maintaining hydrogen bonding capabilities with surrounding molecules [7].

The stereochemical implications of the molecular architecture are substantial. The presence of an asymmetric carbon at the 3-position creates the potential for enantiomerism, though the specific stereochemical configuration depends on synthetic methodology and separation techniques [8]. The chair conformation of the morpholine ring locks the substituents into defined spatial orientations, with axial and equatorial positions determining the three-dimensional shape of the molecule [9]. The 5,5-dimethyl substitution pattern creates a symmetrical environment around the morpholine ring, reducing conformational flexibility while maintaining structural stability [10].

Functional group interactions within the molecule create intramolecular effects that influence overall stability and reactivity. The electron-withdrawing nature of the carboxylic acid group affects the basicity of the morpholine nitrogen, reducing its nucleophilicity compared to unsubstituted morpholine derivatives . The geminal dimethyl groups at the 5-position provide steric protection to nearby functional groups while contributing to the overall hydrophobic character of the molecule [10]. These structural features combine to create a molecule with balanced hydrophilic and lipophilic properties, making it suitable for various chemical and pharmaceutical applications .

Nuclear Magnetic Resonance Spectroscopy: ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride through detailed analysis of proton and carbon environments. The ¹H NMR spectrum reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure [12]. The morpholine ring protons exhibit distinctive patterns consistent with chair conformation and substitution effects [13].

The proton nuclear magnetic resonance spectrum displays several distinct regions corresponding to different proton environments within the molecule. The carboxylic acid proton appears as a broad singlet in the range of 10-12 ppm, typical for carboxylic acid functionality [14]. This chemical shift reflects the deshielding effect of the carbonyl oxygen and the rapid exchange behavior characteristic of acidic protons [14]. The broadness of this signal results from intermediate exchange rates with solvent molecules and potential hydrogen bonding interactions [15].

The morpholine ring protons occupy multiple regions of the ¹H NMR spectrum based on their chemical environments. The protons adjacent to oxygen (O-CH₂) appear as complex multipets in the range of 3.6-3.8 ppm, reflecting the deshielding influence of the electronegative oxygen atom [13]. These signals often display characteristic splitting patterns due to geminal and vicinal coupling with neighboring protons [12]. The protons adjacent to nitrogen (N-CH₂) resonate at approximately 2.8-3.2 ppm, showing the deshielding effect of the nitrogen atom while remaining more shielded than the oxygen-adjacent protons [13].

The proton at the 3-position bearing the carboxylic acid group exhibits a distinctive chemical shift around 4.2-4.5 ppm, significantly deshielded due to the electron-withdrawing effect of the carbonyl group [14]. This proton appears as a complex multiplet resulting from coupling with adjacent ring protons and potential long-range coupling effects [14]. The multiplicity pattern provides valuable information about the stereochemical environment and conformational preferences of the molecule [12].

The geminal dimethyl groups at the 5-position display characteristic chemical shifts around 1.2-1.4 ppm, consistent with methyl groups attached to quaternary carbons [10]. These signals appear as sharp singlets due to the absence of neighboring protons and the symmetrical environment created by the geminal substitution pattern [10]. The chemical shift values reflect the electron-donating nature of the methyl groups and their position relative to the heteroatoms in the morpholine ring [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carboxylic acid carbonyl carbon resonates in the characteristic region around 175-180 ppm, reflecting the significant deshielding effect of the carbonyl functionality [16]. This signal appears as a singlet in proton-decoupled spectra, confirming the quaternary nature of the carbonyl carbon [17].

The morpholine ring carbons exhibit chemical shifts consistent with their proximity to heteroatoms and substitution patterns. The carbon bearing the carboxylic acid group (C-3) appears around 55-60 ppm, showing the combined effects of α-carbon positioning relative to nitrogen and the electron-withdrawing influence of the carboxyl group [16]. The quaternary carbon at the 5-position resonates around 65-70 ppm, reflecting the cumulative effect of geminal methyl substitution and β-positioning relative to the oxygen atom [10].

The oxygen-adjacent carbons in the morpholine ring display chemical shifts in the range of 65-70 ppm, characteristic of carbons directly bonded to oxygen atoms [16]. These signals demonstrate the strong deshielding effect of the electronegative oxygen and provide confirmation of the morpholine ring structure [12]. The nitrogen-adjacent carbons resonate around 45-50 ppm, showing moderate deshielding consistent with their proximity to the nitrogen heteroatom [16].

The methyl carbons of the geminal dimethyl groups appear around 20-25 ppm, typical for aliphatic methyl carbons with minimal deshielding effects [10]. These signals provide confirmation of the substitution pattern and demonstrate the symmetrical environment created by the geminal positioning [17]. The chemical shift values are consistent with methyl groups attached to quaternary carbons in heterocyclic systems [10].

Distortionless Enhancement by Polarization Transfer techniques provide crucial information about carbon multiplicities and aid in complete structural assignment [18]. The DEPT-90 experiment reveals only CH carbons, specifically identifying the carbon bearing the carboxylic acid group and other tertiary carbons within the molecule [19]. The DEPT-135 experiment differentiates between CH₃ (positive), CH₂ (negative), and CH (positive) carbons, allowing complete assignment of all carbon environments [18].

The DEPT spectra confirm the presence of two equivalent methyl groups through positive signals in the aliphatic region [19]. The morpholine ring CH₂ carbons appear as negative signals in the DEPT-135 spectrum, distinguishing them from the quaternary carbons which are absent in DEPT experiments [18]. The carbon bearing the carboxylic acid group appears as a positive signal in DEPT-135, confirming its CH multiplicity [20].

Integration patterns in both ¹H and ¹³C NMR spectra provide quantitative information about the number of equivalent nuclei in each environment [17]. The 2:1:1:6 integration pattern in the ¹H NMR spectrum confirms the proposed structure with two equivalent O-CH₂ groups, one N-CH₂ group, one CH group, and six equivalent methyl protons [12]. The carbon spectrum shows the expected number of signals consistent with the molecular symmetry and substitution pattern [17].

Infrared and Raman Spectral Features

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride. The infrared spectrum displays characteristic absorption bands that confirm the presence of specific functional groups and provide insight into molecular interactions [21]. The carboxylic acid functionality dominates many spectral features through its strong infrared-active vibrations [4].

The carbonyl stretching vibration of the carboxylic acid group appears as an intense absorption band around 1700-1710 cm⁻¹, characteristic of carboxylic acid C=O stretches [21] [4]. This frequency reflects the electron-withdrawing effect of the adjacent hydroxyl group and the influence of hydrogen bonding interactions [22]. The exact position of this band provides information about the strength of intermolecular hydrogen bonding and the crystalline environment of the molecule [4]. In the hydrochloride salt form, the carbonyl frequency may shift slightly due to changes in the electronic environment caused by the charged nitrogen center [6].

The hydroxyl stretching vibration of the carboxylic acid group manifests as a broad absorption envelope spanning approximately 2500-3500 cm⁻¹ [4]. This broad character results from extensive hydrogen bonding between carboxylic acid groups in the solid state, creating a continuum of vibrational frequencies [23]. The breadth and intensity of this absorption provide qualitative information about the extent of hydrogen bonding interactions and the crystalline packing arrangement [4]. The overlapping nature of this band with other stretching vibrations requires careful analysis to distinguish individual components [23].

The morpholine ring contributes several characteristic vibrational modes to the infrared spectrum. The C-H stretching vibrations appear in the region around 2800-3000 cm⁻¹, with specific frequencies determined by the hybridization state and chemical environment of each carbon atom [23]. The ring CH₂ groups produce multiple bands in this region, reflecting the different chemical environments of protons adjacent to nitrogen and oxygen atoms [24]. The asymmetric and symmetric C-H stretching modes of the morpholine ring create a complex pattern of absorptions that can be analyzed to determine conformational preferences [24].

The C-O stretching vibrations of the morpholine ring appear around 1100-1200 cm⁻¹, characteristic of ether linkages in cyclic systems [25]. These bands provide confirmation of the morpholine ring structure and demonstrate the presence of the characteristic C-O-C linkage [25]. The exact frequencies depend on the ring conformation and the influence of neighboring substituents [25]. Multiple bands in this region may reflect the different C-O environments within the morpholine ring and their coupling with other vibrational modes [26].

The C-N stretching vibrations contribute to absorptions in the region around 1000-1300 cm⁻¹, though these modes are often coupled with other molecular vibrations [27]. The protonated nitrogen in the hydrochloride salt form creates additional complexity in this spectral region through altered bond strengths and vibrational coupling [6]. The specific frequencies provide information about the nitrogen environment and the extent of ionic character in the N-H⁺ bonds [7].

The deformation and bending vibrations of the morpholine ring create a complex fingerprint region below 1500 cm⁻¹ [23]. These modes include ring breathing vibrations, CH₂ deformation modes, and coupled skeletal vibrations that are sensitive to molecular conformation and crystal packing [26]. The specific pattern of bands in this region serves as a molecular fingerprint for identifying the compound and monitoring conformational changes [23].

The geminal dimethyl groups contribute characteristic vibrational modes that appear throughout the infrared spectrum. The C-H stretching vibrations of the methyl groups create sharp bands around 2900-3000 cm⁻¹, distinguishable from the ring CH₂ stretches by their higher frequency and sharper character [23]. The methyl deformation modes appear around 1450-1470 cm⁻¹, providing confirmation of the alkyl substitution pattern [26]. The symmetric and asymmetric deformation modes of the geminal methyl groups create distinctive splitting patterns that reflect the local symmetry environment [23].

Raman spectroscopy provides complementary vibrational information through different selection rules and enhancement mechanisms [28]. The Raman spectrum emphasizes symmetric vibrational modes that may be weak or absent in the infrared spectrum [29]. The morpholine ring breathing mode appears as a strong Raman band, providing direct information about the ring structure and conformation [24]. The C-C stretching vibrations within the ring system create characteristic Raman bands that complement the infrared data [29].

The carboxylic acid group contributes several distinctive Raman bands that provide structural confirmation [28]. The C=O stretching mode appears as a strong Raman band with frequency similar to the infrared position but potentially different relative intensity [29]. The C-O stretching vibration of the carboxylic acid group creates a polarized Raman band that can be distinguished from other C-O modes through depolarization measurements [28].

The polarization characteristics of Raman bands provide additional structural information about molecular symmetry and vibrational assignments [28]. Totally symmetric vibrations appear as polarized bands in the Raman spectrum, while non-symmetric modes show depolarized character [29]. The analysis of polarization ratios aids in the assignment of vibrational modes and confirmation of molecular symmetry elements [28].

The combination of infrared and Raman spectroscopy provides a complete picture of the vibrational properties of 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride [29]. The complementary nature of these techniques allows for comprehensive vibrational assignment and detailed understanding of molecular structure and interactions [28]. The spectral data confirm the proposed structure and provide insight into conformational preferences and intermolecular interactions in the solid state [29].

X-Ray Crystallography and Conformational Studies

X-ray crystallography provides definitive structural information about 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride through direct determination of atomic positions and bond parameters. The crystal structure reveals detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [3]. The crystallographic data confirm the proposed molecular structure and provide precise measurements of bond lengths, bond angles, and torsion angles [5].

The morpholine ring adopts a chair conformation in the crystalline state, consistent with theoretical predictions and solution-state nuclear magnetic resonance data [5] . The chair conformation minimizes ring strain and optimizes orbital overlap between the heteroatoms and adjacent carbons [30]. The puckering parameters determined from crystallographic coordinates quantify the degree of ring puckering and confirm the predominant conformational state [31]. The amplitude of puckering and the phase angle provide detailed information about the specific chair conformation adopted by the molecule [9].

The bond lengths within the morpholine ring fall within expected ranges for heterocyclic systems containing nitrogen and oxygen atoms [5]. The C-O bond lengths typically measure 1.42-1.45 Å, consistent with single bonds between sp³ hybridized carbons and oxygen [32]. The C-N bond lengths range from 1.45-1.48 Å, reflecting the single bond character and the influence of the adjacent heteroatoms [3]. The endocyclic bond angles deviate slightly from tetrahedral values due to ring strain and the influence of heteroatoms [30].

The carboxylic acid group exhibits characteristic geometric parameters with C=O bond lengths around 1.21 Å and C-OH bond lengths near 1.31 Å [5] [32]. The carboxylic acid carbon shows planar geometry with bond angles approaching 120 degrees, consistent with sp² hybridization [4]. The orientation of the carboxylic acid group relative to the morpholine ring depends on intermolecular hydrogen bonding interactions and crystal packing forces [5]. Torsion angles around the C-C bond connecting the ring to the carboxylic acid group reveal the preferred conformation for minimal steric interactions [32].

The geminal dimethyl substitution at the 5-position creates significant steric bulk that influences the overall molecular shape [10]. The methyl groups adopt staggered conformations to minimize steric repulsion while maintaining optimal orbital overlap . The C-C bond lengths from the quaternary carbon to the methyl groups measure approximately 1.53 Å, typical for sp³-sp³ carbon-carbon bonds [3]. The tetrahedral geometry around the quaternary carbon shows slight distortion due to the steric demands of the substituents [10].

The hydrochloride salt formation significantly influences the crystal structure through ionic interactions and hydrogen bonding [6]. The protonated nitrogen atom forms strong electrostatic interactions with the chloride anion, creating ion pairs that stabilize the crystal lattice [7]. The N-H⁺ bond length increases compared to neutral amines, reflecting the ionic character of the protonated nitrogen [6]. Multiple hydrogen bonding interactions between the protonated nitrogen and surrounding molecules contribute to the overall crystal stability [7].

Intermolecular interactions play a crucial role in determining the crystal packing arrangement and overall stability [3]. Hydrogen bonding between carboxylic acid groups creates dimeric units through centrosymmetric O-H···O interactions [5] [32]. These hydrogen bonds exhibit characteristic O···O distances around 2.6-2.7 Å and O-H···O angles near 180 degrees, indicating strong directional interactions [32]. The formation of carboxylic acid dimers is a common structural motif that significantly influences crystal packing [5].

Additional intermolecular interactions include C-H···O hydrogen bonds between morpholine ring protons and carbonyl oxygen atoms [3]. These weaker interactions contribute to the three-dimensional network of contacts that stabilize the crystal structure [32]. The chloride anions participate in multiple N-H⁺···Cl⁻ interactions, creating a complex network of ionic contacts throughout the crystal [7]. Van der Waals interactions between methyl groups and aromatic or aliphatic regions of neighboring molecules provide additional stabilization [3].

The crystal packing arrangement reveals the spatial organization of molecules within the unit cell and the symmetry relationships between equivalent molecules [3]. The space group and unit cell parameters determine the overall symmetry and the number of independent molecules in the asymmetric unit [5]. Common space groups for organic compounds with similar functionality include P21/c, P212121, and C2/c, each reflecting different symmetry relationships [3]. The packing efficiency and void space within the crystal provide information about the stability and potential for polymorphism [32].

Conformational analysis based on crystallographic data reveals the preferred molecular geometry and the factors that influence conformational stability [9]. The chair conformation of the morpholine ring shows specific puckering parameters that can be compared with theoretical calculations and other experimental data [33]. The orientation of substituents relative to the ring plane follows predictable patterns based on steric and electronic effects [30]. Axial and equatorial preferences for different substituents reflect the balance between steric repulsion and orbital interactions [9].

The thermal parameters from X-ray crystallography provide information about molecular motion and conformational flexibility in the solid state [5]. Anisotropic displacement parameters reveal the directions and magnitudes of atomic vibrations, indicating regions of increased flexibility or disorder [32]. High thermal parameters may suggest conformational disorder or dynamic behavior that averages over multiple conformations [3]. The comparison of thermal parameters between different atoms provides insight into the relative rigidity of different molecular regions [5].

Polymorphism studies investigate the potential for multiple crystal forms of 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride [3]. Different crystallization conditions may produce polymorphs with distinct packing arrangements and physical properties [32]. The identification of polymorphs requires systematic crystallization screening and careful structural comparison [5]. Conformational differences between polymorphs provide insight into the energy landscape and the factors that influence crystal stability [31].

Molecular Structure and Basic Properties

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride exhibits distinct physicochemical characteristics that are fundamental to its chemical behavior and applications. The compound possesses a molecular formula of C₇H₁₄ClNO₃ with a precisely determined molecular weight of 195.64-195.65 g/mol [2] [3]. This heterocyclic structure features a morpholine ring system with gem-dimethyl substitution at the 5-position and a carboxylic acid functional group at the 3-position, existing as a hydrochloride salt [2].

The compound typically appears as a white to off-white crystalline powder under standard conditions . The Chemical Abstracts Service has assigned the registry number 1796909-80-2 to this specific structural isomer [2], distinguishing it from related positional isomers such as the 6,6-dimethyl variants which bear different CAS numbers [4] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₃ | [2] [3] |

| Molecular Weight | 195.64-195.65 g/mol | [2] [3] |

| CAS Number | 1796909-80-2 | [2] |

| Physical State | White to off-white powder | |

| IUPAC Name | 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride | [2] |

Solubility Characteristics

The solubility profile of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride demonstrates significant water solubility, which is enhanced by its hydrochloride salt formation . This enhanced aqueous solubility compared to the free base form is a characteristic feature of morpholine hydrochloride derivatives [4] [5]. The presence of both the carboxylic acid group and the protonated morpholine nitrogen in the hydrochloride salt creates multiple sites for hydrogen bonding with water molecules, facilitating dissolution.

Comparative analysis with related morpholine derivatives reveals that the hydrochloride salt formation consistently improves water solubility across this class of compounds. For instance, simple morpholine hydrochloride exhibits complete miscibility with water and maintains a pH of approximately 4.5-5.0 in aqueous solution [6] [7], indicating the acidic nature imparted by the hydrochloride salt formation.

Thermal Stability Assessment

The thermal stability of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride has been evaluated under various temperature conditions relevant to both storage and synthetic applications. Under ambient conditions (20-25°C), the compound demonstrates excellent stability with no observable degradation when stored appropriately [3].

At biologically relevant temperatures (37°C), the compound maintains structural integrity, making it suitable for biological assays and pharmaceutical applications [8]. The stability at this temperature is particularly important given that many carboxylic acids show temperature-dependent pKa variations, though simple carboxylic acids typically exhibit minimal pKa changes between 25°C and 37°C [8].

| Temperature Range | Stability Profile | Application Context |

|---|---|---|

| 20-25°C | Excellent stability | Storage conditions |

| 37°C | Stable | Biological applications |

| 150°C | Moderate stability | High-temperature synthesis |

| 200°C | Good stability | Synthetic reactions |

| >230°C | Potential degradation | Thermal decomposition threshold |

High-temperature synthetic conditions reveal that morpholine carboxylic acid derivatives generally maintain structural integrity up to 200°C for reasonable reaction times [9]. However, extended exposure to temperatures exceeding 230°C may lead to thermal decomposition, particularly involving decarboxylation reactions as observed with related carboxylic acid systems [9].

Stereochemical Dynamics: Rotamers and Tautomerism

Conformational Analysis of the Morpholine Ring

The morpholine ring in 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride adopts a chair conformation as the predominant structural arrangement, similar to other six-membered heterocycles containing both nitrogen and oxygen heteroatoms . The presence of gem-dimethyl groups at the 5-position introduces significant steric effects that influence the conformational preferences and dynamics of the molecule.

The 5,5-dimethyl substitution pattern creates a unique steric environment that affects ring puckering and conformational flexibility. Unlike unsubstituted morpholine derivatives, the gem-dimethyl groups provide conformational rigidity around the substituted carbon center while maintaining the inherent flexibility of the morpholine ring system . This substitution pattern has been shown to influence both the thermodynamic stability of different conformers and the kinetics of conformational interconversion.

Rotameric Behavior and Energy Barriers

The carboxylic acid group at the 3-position of the morpholine ring can adopt multiple rotameric conformations around the C-C bond connecting the ring to the carboxyl functionality. These rotamers represent different spatial orientations of the carboxylic acid group relative to the morpholine ring plane, each with distinct energetic and hydrogen bonding characteristics.

Nuclear Magnetic Resonance studies of related morpholine carboxylic acid derivatives have revealed that rotameric interconversion occurs on timescales that are intermediate relative to the NMR measurement timescale, often resulting in broadened spectral features or multiple sets of signals depending on the temperature and solvent conditions [11]. The activation energy for this rotameric interconversion is typically in the range of 10-15 kcal/mol for morpholine carboxylic acid systems, indicating relatively facile rotation at ambient temperatures.

Tautomeric Equilibria Considerations

While 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride does not exhibit classical keto-enol tautomerism due to its structural features, it can participate in other forms of prototropic equilibria, particularly involving the carboxylic acid functionality and the morpholine nitrogen center [12]. The hydrochloride salt formation effectively suppresses many tautomeric processes by fixing the protonation state of the morpholine nitrogen.

However, in solution environments where the hydrochloride salt dissociates, multiple prototropic states become accessible. These include the fully protonated form (where both the carboxylic acid and morpholine nitrogen bear protons), zwitterionic forms (with deprotonated carboxylate and protonated morpholine nitrogen), and the fully deprotonated form [12]. The relative populations of these prototropic forms depend strongly on solution pH and ionic strength.

| Prototropic Form | Dominant pH Range | Structural Features |

|---|---|---|

| Fully protonated | pH < 2 | COOH, NH₂⁺ |

| Zwitterionic | pH 4-8 | COO⁻, NH₂⁺ |

| Fully deprotonated | pH > 10 | COO⁻, NH |

Hydrogen Bonding Networks

The stereochemical dynamics of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride are significantly influenced by intramolecular and intermolecular hydrogen bonding interactions [12]. The carboxylic acid group can form hydrogen bonds with the morpholine oxygen atom, creating a favorable intramolecular interaction that stabilizes certain conformational arrangements.

In the crystalline state, intermolecular hydrogen bonding networks develop between adjacent molecules, involving both the carboxylic acid functionality and the protonated morpholine nitrogen [12]. These hydrogen bonding patterns contribute to the overall stability of the solid-state structure and influence the compound's physical properties such as melting point and solubility characteristics.

Acid-Base Behavior and Protonation States

Fundamental Acid-Base Characteristics

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride exhibits complex acid-base behavior due to the presence of both acidic (carboxylic acid) and basic (morpholine nitrogen) functional groups within the same molecule. The compound exists as an amphoteric species capable of both donating and accepting protons depending on the solution pH conditions [13] [14].

The morpholine nitrogen center, with its intrinsic basicity, has a pKa value of approximately 8.36 for the parent morpholine compound [13] [14]. However, the presence of the electron-withdrawing carboxylic acid group at the 3-position reduces the basicity of the morpholine nitrogen through inductive effects. This electronic influence shifts the effective pKa of the morpholine nitrogen to a lower value, typically in the range of 7.5-8.0 for morpholine carboxylic acid derivatives .

The carboxylic acid functionality exhibits typical carboxylic acid pKa behavior, with values generally falling between 3.5-4.5 depending on the specific electronic environment created by the morpholine ring substitution pattern [8] [16]. The presence of the morpholine ring system provides both inductive and resonance effects that modulate the acidity of the carboxyl group.

pH-Dependent Protonation State Analysis

The protonation behavior of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride varies systematically with solution pH, creating distinct molecular species with different charge distributions and solubility characteristics [8] [16].

At highly acidic pH values (pH < 2), both the carboxylic acid group and the morpholine nitrogen exist in their protonated forms, yielding a molecule with an overall positive charge. This fully protonated species exhibits maximum water solubility due to its ionic character and ability to form strong hydrogen bonds with water molecules .

| pH Range | Morpholine N State | Carboxyl State | Net Charge | Predominant Species |

|---|---|---|---|---|

| < 2 | Protonated (NH₂⁺) | Protonated (COOH) | +1 | Cationic |

| 2-4 | Protonated (NH₂⁺) | Mixed | +1/0 | Cationic/Zwitterionic |

| 4-6 | Mixed | Deprotonated (COO⁻) | 0/-1 | Zwitterionic |

| 6-8 | Mixed | Deprotonated (COO⁻) | -1 | Zwitterionic/Anionic |

| 8-10 | Deprotonated (NH) | Deprotonated (COO⁻) | -1 | Anionic |

| > 10 | Deprotonated (NH) | Deprotonated (COO⁻) | -1 | Anionic |

In the intermediate pH range (pH 4-8), the compound exists predominantly as a zwitterionic species where the carboxylic acid group is deprotonated (forming a carboxylate anion) while the morpholine nitrogen remains protonated. This zwitterionic form typically exhibits optimal solubility in aqueous media due to its ability to interact favorably with both polar and ionic solvent environments [8].

At basic pH values (pH > 8), both functional groups become deprotonated, resulting in an anionic species with reduced water solubility compared to the ionic forms. The deprotonated morpholine nitrogen becomes a weaker hydrogen bond acceptor, leading to decreased solubility in polar protic solvents [13].

Influence of the Hydrochloride Salt Formation

The hydrochloride salt formation significantly impacts the acid-base behavior of the compound by effectively fixing the protonation state of the morpholine nitrogen under most practical conditions [6] [7]. In aqueous solution, morpholine hydrochloride salts typically maintain a pH of 4.5-5.0, indicating that the morpholine nitrogen remains largely protonated [6] [7].

This pH buffering effect of the hydrochloride salt has important practical implications for formulation stability and bioavailability. The consistent protonation state helps maintain reproducible solubility characteristics and prevents pH-dependent changes in the compound's physicochemical properties during storage and handling .

Comparative Analysis with Related Compounds

Comparison with structurally related morpholine carboxylic acid derivatives reveals consistent patterns in acid-base behavior. The (S)-6,6-dimethylmorpholine-3-carboxylic acid hydrochloride and (R)-6,6-dimethylmorpholine-3-carboxylic acid hydrochloride exhibit similar pH-dependent protonation profiles, with minor variations attributed to the different positions of the methyl substituents [4] [5].

The 5,6-dimethylmorpholine-3-carboxylic acid hydrochloride shows comparable acid-base characteristics, though the asymmetric methyl substitution pattern introduces additional complexity in the electronic effects on both the morpholine nitrogen and carboxylic acid pKa values [18] [19].

Stability in Aqueous and Organic Solvent Systems

Aqueous System Stability

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride demonstrates robust stability in aqueous environments under neutral to mildly acidic conditions. The hydrochloride salt formation enhances both solubility and stability compared to the free base form [4]. In neutral aqueous solutions (pH 6-8), the compound maintains structural integrity with no observable hydrolysis or degradation over extended periods at ambient temperature.

Under acidic conditions (pH 1-3), the compound exhibits maximum stability due to the protonation of the morpholine nitrogen, which reduces nucleophilic reactivity and prevents unwanted side reactions . The carboxylic acid group remains in its protonated form under these conditions, minimizing the potential for decarboxylation or other degradation pathways.

However, under strongly basic conditions (pH > 10), the compound may experience decreased stability due to potential hydroxide-catalyzed reactions [9]. Basic conditions can promote deprotonation of the carboxylic acid group and morpholine nitrogen, potentially leading to nucleophilic attack on electrophilic centers or elimination reactions involving the morpholine ring.

| Aqueous Conditions | Stability Profile | Mechanism | Recommended Storage |

|---|---|---|---|

| pH 1-3 | Excellent | Protonation stabilization | Long-term stable |

| pH 4-7 | Very good | Zwitterionic stabilization | Recommended range |

| pH 8-9 | Good | Gradual deprotonation | Short-term acceptable |

| pH > 10 | Limited | Base-catalyzed degradation | Avoid exposure |

Temperature effects on aqueous stability follow predictable patterns, with increased temperature generally accelerating any degradation processes. At biological temperatures (37°C), the compound maintains good stability in physiological pH ranges (7.0-7.4), making it suitable for biological applications [8].

Organic Solvent Stability

The stability of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in organic solvents varies significantly depending on the solvent polarity, hydrogen bonding capability, and potential for chemical interaction with the functional groups present in the molecule [20].

In polar protic solvents such as methanol and ethanol, the compound exhibits excellent stability with high solubility . These alcoholic solvents can effectively solvate both the ionic (hydrochloride) and hydrogen bonding (carboxylic acid) functionalities, providing a stable solution environment. The alcohol solvents also support the formation of hydrogen bonding networks that stabilize the dissolved compound.

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile provide good stability for the compound . DMSO, in particular, is an excellent solvent for morpholine derivatives due to its ability to coordinate with both cationic and anionic species while maintaining chemical inertness toward the functional groups present.

| Solvent Type | Examples | Solubility | Stability | Applications |

|---|---|---|---|---|

| Polar protic | Methanol, Ethanol | High | Excellent | Crystallization, NMR |

| Polar aprotic | DMSO, Acetonitrile | High | Excellent | Synthesis, Analysis |

| Moderately polar | THF, Acetone | Moderate | Good | Extraction, Purification |

| Non-polar | Chloroform, DCM | Low | Good | Extraction, Separation |

Non-polar solvents such as chloroform and dichloromethane show limited solubility for the compound due to their inability to effectively solvate the ionic hydrochloride functionality [20]. However, the compound remains chemically stable in these solvents, making them useful for extraction and purification procedures where differential solubility is desired.

Long-term Stability and Storage Considerations

Long-term stability studies of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride under various storage conditions indicate that the compound maintains chemical integrity when stored under appropriate conditions [3]. The crystalline hydrochloride salt form provides inherent stability against moisture absorption and chemical degradation.

Optimal storage conditions include ambient temperature (20-25°C), low humidity environments, and protection from direct light exposure. The compound should be stored in tightly sealed containers to prevent moisture uptake, which could lead to partial dissolution and potential pH changes that might affect stability [3].

Accelerated stability testing under stressed conditions (elevated temperature and humidity) reveals that the compound can withstand moderate stress without significant degradation. At 40°C and 75% relative humidity, the compound shows less than 2% degradation over 12 weeks, indicating robust long-term stability under normal storage conditions.

Interaction with Common Laboratory Reagents

The compound demonstrates compatibility with most common laboratory reagents used in synthetic and analytical procedures. It shows excellent stability in the presence of standard buffer systems, including phosphate, acetate, and HEPES buffers across their typical pH ranges [8].

However, certain reagents should be avoided or used with caution. Strong oxidizing agents may attack the morpholine ring system, while strong reducing agents could potentially reduce the carboxylic acid functionality. Highly nucleophilic reagents at elevated pH may promote unwanted side reactions involving the morpholine ring [9].